tert-Butyl cumyl peroxide

Übersicht

Beschreibung

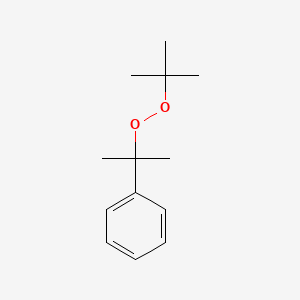

tert-Butyl cumyl peroxide: is an organic peroxide compound with the molecular formula C₁₃H₂₀O₂ . It is primarily used as a cross-linking agent in the polymer industry and as an initiator for free radical polymerization. The compound is characterized by the presence of a weak oxygen-oxygen bond, which makes it highly reactive and useful in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyl cumyl peroxide can be synthesized through the reaction of cumyl hydroperoxide with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained below 5°C to prevent decomposition .

Industrial Production Methods: The industrial production of this compound involves the hydroperoxidation method, where cumene is oxidized to form cumene hydroperoxide, which is then reacted with tert-butyl alcohol to produce this compound. This process is carried out under controlled conditions to ensure safety and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl cumyl peroxide undergoes various types of reactions, including:

Oxidation: It can act as an oxidizing agent, reacting with various substrates to form oxidized products.

Decomposition: Upon heating, it decomposes to form free radicals, which can initiate polymerization reactions.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include and , with the reaction typically occurring at room temperature or slightly elevated temperatures.

Decomposition Reactions: The decomposition of this compound is usually carried out at temperatures above 100°C.

Major Products Formed:

Oxidation Reactions: The major products include , , and .

Decomposition Reactions: The decomposition primarily yields tert-butyl alcohol and cumyl alcohol .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Identity:

- IUPAC Name: tert-butyl 1-methyl-1-phenylethyl peroxide

- Molecular Formula: C₁₃H₂₀O₂

- CAS Number: 3457-61-2

TBCP is characterized by a weak oxygen-oxygen bond that facilitates its decomposition into free radicals upon heating. This property is crucial for its function as an initiator in polymerization reactions and as an oxidizing agent in various chemical processes. The mechanism involves the homolytic cleavage of the O-O bond, leading to the formation of alkoxyl radicals that can initiate polymerization or oxidation reactions .

Industrial Applications

1. Polymer Industry:

TBCP is primarily employed as a cross-linking agent in the production of rubber and polyethylene products. Its ability to enhance the mechanical properties of polymers makes it essential in manufacturing processes for cables, coatings, and adhesives. The compound's thermal stability allows for controlled reactivity, which is advantageous during processing .

2. Free Radical Polymerization:

In polymer chemistry, TBCP serves as an initiator for free radical polymerization. This process is vital for producing various plastics and synthetic rubbers. By generating free radicals, TBCP facilitates the growth of polymer chains, thus enhancing the material's properties .

Scientific Research Applications

1. Biological Research:

TBCP has been utilized in studies investigating oxidative stress and its effects on biological systems. Research indicates that it can induce oxidative damage in cellular models, providing insights into mechanisms of injury and repair in tissues . For instance, studies have shown that TBCP can affect hair follicle growth in neonatal rats, illustrating its potential impact on cellular proliferation and differentiation .

2. Medical Applications:

There is ongoing research into TBCP's potential use in drug delivery systems due to its ability to generate reactive oxygen species (ROS). These ROS can facilitate the release of therapeutic agents in targeted areas within the body . Additionally, TBCP's low toxicity profile suggests it may be suitable for certain biomedical applications; however, comprehensive studies are needed to evaluate long-term effects and safety .

Case Studies

Environmental Impact

While TBCP is considered low in acute toxicity with no significant adverse effects observed at high doses, it does exhibit some environmental concerns. It has been shown to be toxic to aquatic life, particularly daphnids, although it poses minimal risk to algae at solubility limits . The compound is not readily biodegradable, necessitating careful management during industrial use to mitigate environmental risks.

Wirkmechanismus

The mechanism of action of tert-Butyl cumyl peroxide involves the homolytic cleavage of the oxygen-oxygen bond upon heating, leading to the formation of free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the formation of alkoxyl radicals and subsequent reactions with substrates to form the desired products .

Vergleich Mit ähnlichen Verbindungen

- Di-tert-butyl peroxide

- Dicumyl peroxide

- Diamyl peroxide

Comparison: tert-Butyl cumyl peroxide is unique due to its specific structure, which provides a balance between reactivity and stability. Compared to di-tert-butyl peroxide and dicumyl peroxide, this compound has a moderate thermal stability, making it suitable for applications requiring controlled reactivity .

Biologische Aktivität

Tert-butyl cumyl peroxide (TBCP) is an organic peroxide primarily utilized as a cross-linking agent in the production of polymers. Its biological activity, particularly concerning toxicity and cellular effects, has been the subject of various studies. This article synthesizes findings from diverse sources to provide a comprehensive overview of TBCP's biological activity, including its effects on human health and the environment.

Chemical Identity:

- IUPAC Name: tert-butyl 1-methyl-1-phenylethyl peroxide

- CAS Number: 3457-61-2

- Molecular Formula: C13H20O2

- Physical State: Colorless to yellowish liquid

- Density: 0.9361 g/cm³ at 20 °C

- Flash Point: 82 °C

TBCP is primarily used in industrial applications, particularly in the production of rubber and polyethylene products, where it serves as a cross-linking agent to enhance material properties .

Acute Toxicity

TBCP exhibits low acute toxicity. Studies have shown no significant adverse effects at doses up to 2000 mg/kg for oral and dermal exposure. Skin irritation has been noted, but it is not considered a significant allergen or irritant to the eyes .

Genotoxicity and Carcinogenicity

Research indicates that TBCP does not cause genetic damage in vitro, suggesting a low risk for mutagenicity. However, comprehensive data on its long-term carcinogenic effects are lacking .

Environmental Impact

TBCP is not readily biodegradable, which raises concerns regarding its environmental persistence. It has shown toxicity to aquatic organisms, particularly daphnids, while demonstrating no acute toxicity to algae at concentrations below its solubility limit . This suggests that while TBCP may not accumulate significantly in the environment, it poses risks to specific aquatic ecosystems.

Study on Keratinocytes

A notable study investigated the effects of tert-butyl hydroperoxide (tBHP), which is structurally related to TBCP, on keratinocytes. The study found that high concentrations of tBHP caused irreversible damage over extended periods but resulted in reversible damage with short-term exposure at lower concentrations. This highlights the potential for similar oxidative stress responses in cells exposed to TBCP .

Hair Growth Delay in Neonatal Rats

Another study explored the impact of tBHP on hair follicle growth in neonatal rats. The findings indicated a significant delay in hair growth following tBHP treatment; however, this delay was reversible within two weeks post-treatment. Histological analysis confirmed that oxidative stress affected hair follicle development but did not result in permanent damage .

Summary of Findings

| Property | Value |

|---|---|

| Acute Toxicity | Low (no adverse effects up to 2000 mg/kg) |

| Skin Irritation | Yes (irritant) |

| Eye Irritation | No |

| Genotoxicity | Negative (no genetic damage) |

| Aquatic Toxicity | Toxic to daphnids |

| Biodegradability | Not readily biodegradable |

Q & A

Basic Research Questions

Q. How can researchers safely handle and store tert-butyl cumyl peroxide (TBCP) in laboratory settings?

Methodological Answer: TBCP is a thermally unstable organic peroxide. Safe handling requires adherence to OSHA 1910.132 guidelines for personal protective equipment (PPE), including flame-resistant lab coats, nitrile gloves, and safety goggles . Storage should occur below its self-accelerating decomposition temperature (SADT, +80°C) in dedicated, ventilated cabinets away from incompatible substances (e.g., acids, bases, or reducing agents) . Quantities should be minimized, and containers must be grounded to prevent static discharge. For transport, use UN 3105-certified packaging compliant with 49 CFR §173.225 regulations .

Q. What analytical methods are recommended for characterizing TBCP purity and decomposition products?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies TBCP purity and detects volatile decomposition products (e.g., methane, acetone, and acetyl苯) .

- Differential Scanning Calorimetry (DSC): Measures thermal stability and exothermic decomposition kinetics .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., peroxide O-O stretch at ~880 cm⁻¹) and degradation byproducts .

- Active Oxygen Content Analysis: Titration methods verify theoretical oxygen content (7.68%) to confirm batch consistency .

Q. How does TBCP’s reactivity compare to other organic peroxides in polymerization reactions?

Methodological Answer: TBCP is a low-temperature initiator (effective at ~120–140°C) with a half-life of ~10 hours at 115°C, making it suitable for controlled radical polymerization. Unlike dicumyl peroxide (DCP), TBCP produces fewer phenyl radicals, reducing side reactions in styrene-based systems . Comparative studies should use kinetic parameters (e.g., activation energy, Eₐ) derived from Arrhenius plots of DSC data .

Advanced Research Questions

Q. What experimental strategies mitigate risks of premature decomposition during TBCP-mediated polymer synthesis?

Methodological Answer:

- Solvent Selection: Use inert solvents (e.g., toluene) with low peroxide solubility to minimize localized exothermic reactions .

- Reactor Design: Employ jacketed reactors with precise temperature control (±1°C) and pressure relief systems .

- Inhibitor Addition: Add stabilizers like hydroquinone (50–200 ppm) to suppress radical chain reactions during storage .

- In Situ Monitoring: Real-time Raman spectroscopy tracks peroxide consumption and polymer growth kinetics .

Q. How can conflicting data on TBCP’s environmental persistence be resolved in lifecycle assessments?

Methodological Answer: Contradictions arise from varying test conditions. Standardize assessments using OECD 301F (ready biodegradability) and 307 (soil simulation) protocols. TBCP’s rapid hydrolysis in water (t₁/₂ < 24 hours) and low bioaccumulation potential (log Kow = 3.2) suggest minimal environmental risk, but validate with species-specific toxicity assays (e.g., Daphnia magna EC₅₀) . Advanced oxidation processes (AOPs) using UV/H₂O₂ can degrade residual TBCP in wastewater .

Q. What mechanistic insights explain TBCP’s selectivity in crosslinking ethylene-propylene-diene monomer (EPDM) rubber?

Methodological Answer: TBCP’s tert-butoxy radicals preferentially abstract hydrogen from EPDM’s allylic positions, forming stable tertiary carbon radicals that recombine efficiently. Computational studies (DFT) reveal a lower activation barrier for hydrogen abstraction compared to cumyl hydroperoxide derivatives . Experimental validation involves electron paramagnetic resonance (EPR) to detect radical intermediates during vulcanization .

Q. Key Research Gaps

- Degradation Pathways: Limited data exist on TBCP’s interaction with microplastics in aquatic systems.

- Alternatives: Bio-derived peroxides with similar reactivity profiles but lower toxicity are underexplored.

Eigenschaften

IUPAC Name |

2-tert-butylperoxypropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-12(2,3)14-15-13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIISIZOQPWZPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Record name | TERT-BUTYL CUMENE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063039 | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3457-61-2, 30026-92-7 | |

| Record name | TERT-BUTYL CUMENE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dimethylethyl 1-methyl-1-phenylethyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl cumyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, 1-((1,1-dimethylethyl)phenyl)-1-methylethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl α,α-dimethylbenzyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL CUMYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J78XB9M8IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.